2-(2-Butoxyethyl)piperidine
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Overview
Description
2-(2-Butoxyethyl)piperidine is an organic compound with the molecular formula C11H23NO. It belongs to the class of piperidine derivatives, which are known for their significant role in medicinal chemistry and pharmaceutical applications . Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Butoxyethyl)piperidine typically involves the reaction of piperidine with 2-butoxyethanol under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile attacking the electrophilic carbon in 2-butoxyethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions to optimize yield and purity. Catalysts and solvents may be used to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Butoxyethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(2-Butoxyethyl)piperidine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Butoxyethyl)piperidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocycle with one nitrogen atom.
2-Methylpiperidine: A piperidine derivative with a methyl group at the 2-position.
2-Ethylpiperidine: A piperidine derivative with an ethyl group at the 2-position.
Uniqueness: 2-(2-Butoxyethyl)piperidine is unique due to the presence of the butoxyethyl group, which imparts distinct chemical and physical properties compared to other piperidine derivatives.
Properties
IUPAC Name |
2-(2-butoxyethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-2-3-9-13-10-7-11-6-4-5-8-12-11/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVABYDBMYMAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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